![molecular formula C18H11Cl2F3N4O2S2 B2948589 2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-18-6](/img/structure/B2948589.png)

2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

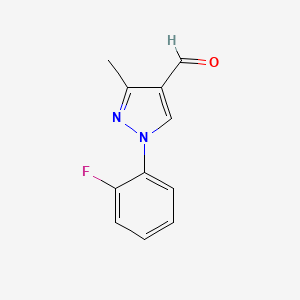

“2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic compound. It contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . The molecule includes a trifluoromethyl group, an aniline group, a thiadiazole ring, and a benzamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several key features. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the molecule . The thiadiazole ring is a heterocyclic ring containing both sulfur and nitrogen atoms . The aniline group and the benzamide group are both common structural motifs in pharmaceutical compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack . The thiadiazole ring could potentially undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability . The thiadiazole ring is a planar, aromatic ring, which could contribute to its stability and shape .

科学研究应用

Antimicrobial Applications

F0417-0795: has potential as an antimicrobial agent. Thiazole derivatives have been shown to possess significant antibacterial and antifungal properties . This compound could be developed into new medications targeting resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli) , which are significant concerns in healthcare settings.

Anti-inflammatory and Analgesic Applications

The anti-inflammatory and analgesic activities of thiazole derivatives make F0417-0795 a candidate for the development of new pain relief drugs . It could be particularly useful in treating chronic inflammatory diseases, offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects.

Antitumor and Cytotoxic Applications

F0417-0795: may exhibit antitumor and cytotoxic activities, making it a subject of interest in cancer research . Its ability to inhibit cell proliferation could be harnessed to develop novel chemotherapy agents, especially for cancers that have developed resistance to current treatments.

Neuroprotective Applications

Thiazole compounds have been associated with neuroprotective effects . F0417-0795 could be explored for its potential in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s by protecting neuronal cells from damage or death.

Agricultural Applications

In agriculture, F0417-0795 could be used to develop new fungicides and biocides . Its antimicrobial properties might help protect crops from fungal infections and bacterial diseases, leading to improved crop yields and food security.

Industrial Applications

The chemical structure of F0417-0795 suggests it could be used in the synthesis of dyes and chemical reaction accelerators . Its properties might be beneficial in creating more efficient industrial processes, contributing to advancements in manufacturing and production technologies.

作用机制

Target of Action

The compound, also known as “2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” or “F0417-0795”, is a derivative of 2,4-disubstituted thiazoles . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects

Mode of Action

It’s known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to induce biological effects through various targets .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities .

安全和危害

未来方向

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications . For example, new synthetic routes could be developed to improve its yield or reduce the cost of its production . Its potential as a pharmaceutical or agrochemical compound could also be explored further .

属性

IUPAC Name |

2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F3N4O2S2/c19-9-5-6-10(12(20)7-9)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-4-2-1-3-11(13)18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNUXRDRHWUDFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2948508.png)

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2948509.png)

![Tert-butyl 1,5-dioxa-8-azaspiro[2.6]nonane-8-carboxylate](/img/structure/B2948510.png)

![3-(2-Fluorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2948513.png)

![3-hydroxy-1-(2-methoxyphenyl)-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2948514.png)

![1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2948519.png)

![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2948529.png)